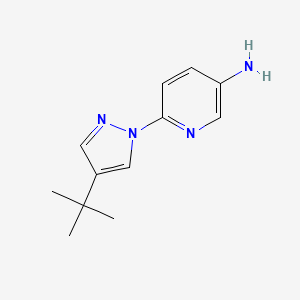
4-(Ethylamino)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)benzenemethanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of an ethylamino group attached to the benzene ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)benzenemethanol typically involves the reaction of 4-nitrobenzyl alcohol with ethylamine. The process can be summarized as follows:
Reduction of 4-nitrobenzyl alcohol: The nitro group in 4-nitrobenzyl alcohol is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Ethylation: The resulting 4-aminobenzyl alcohol is then reacted with ethylamine under suitable conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Oxidation: Formation of 4-(Ethylamino)benzaldehyde or 4-(Ethylamino)benzoic acid.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted benzyl alcohols or amines.
Scientific Research Applications
4-(Ethylamino)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)benzenemethanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzenemethanol: Similar structure but with dimethylamino group instead of ethylamino.
4-(Methylamino)benzenemethanol: Contains a methylamino group.
4-(Hydroxyamino)benzenemethanol: Contains a hydroxyamino group.
Uniqueness
4-(Ethylamino)benzenemethanol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-(4-tert-butylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)9-6-15-16(8-9)11-5-4-10(13)7-14-11/h4-8H,13H2,1-3H3 |
InChI Key |
VYPNEZUOJPWFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




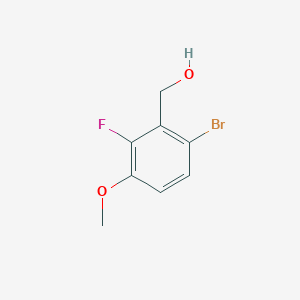
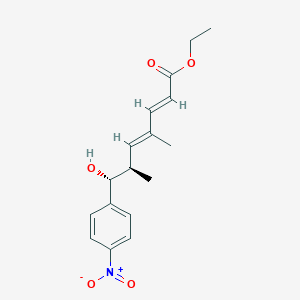
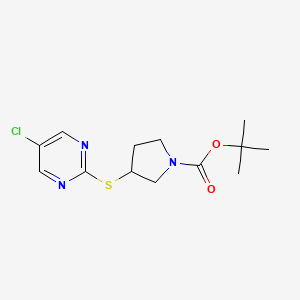

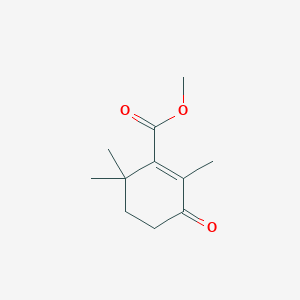
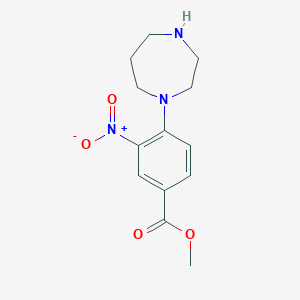
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
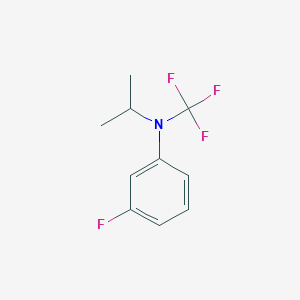
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
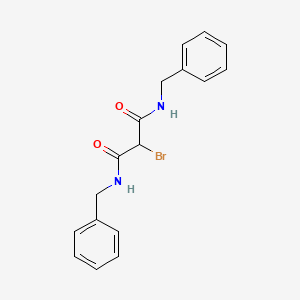
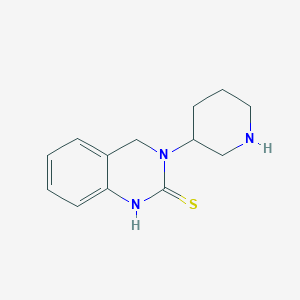
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
